molecular formula C24H34Cl2N2O4 B2740298 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride CAS No. 1052403-89-0

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride

Cat. No. B2740298
CAS RN: 1052403-89-0
M. Wt: 485.45
InChI Key: PWGOITXWHUFONE-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on derivatives related to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride has shown their potential in antimicrobial activities. Compounds synthesized from reactions involving various primary amines and ester ethoxycarbonylhydrazones have been screened for antimicrobial properties, exhibiting good to moderate activities against test microorganisms (Bektaş et al., 2010).

Antidepressant and Antianxiety Activities

Another set of derivatives has been explored for their antidepressant and antianxiety activities. Novel series involving piperazine compounds were synthesized and evaluated using behavioral tests on albino mice. Certain compounds significantly reduced the duration of immobility times and exhibited notable antianxiety activity (Kumar et al., 2017).

Dual Antihypertensive Agents

The synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents has been reported. These compounds were prepared as free bases and hydrochloride salts, with studies indicating both nitrogen atoms in the piperazine ring being protonated under certain conditions (Marvanová et al., 2016).

Organotin(IV) Derivatives with Antimicrobial and Cytotoxic Activities

A series of organotin(IV) derivatives were synthesized and characterized, demonstrating significant antibacterial, antifungal, and cytotoxic activities, particularly against ovarian cancer cells. These findings suggest potential applications in developing new antimicrobial and anticancer agents (Shaheen et al., 2018).

Metabolic Pathway Analysis

The metabolic pathways of a related novel antidepressant were studied, highlighting the roles of various cytochrome P450 enzymes in the oxidative metabolism of the compound. Such research is critical for understanding the drug's pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.2ClH/c1-18(2)20-4-6-22(7-5-20)28-16-21(27)15-26-11-9-25(10-12-26)14-19-3-8-23-24(13-19)30-17-29-23;;/h3-8,13,18,21,27H,9-12,14-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGOITXWHUFONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride

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